2-(4-Amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol
Description
2-(4-Amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, dichlorophenyl group, and a 3-methylbutylamino group attached to an ethanol backbone.
Properties
Molecular Formula |
C13H20Cl2N2O |
|---|---|
Molecular Weight |
291.21 g/mol |
IUPAC Name |
2-(4-amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol |
InChI |
InChI=1S/C13H20Cl2N2O/c1-8(2)3-4-17-12(7-18)9-5-10(14)13(16)11(15)6-9/h5-6,8,12,17-18H,3-4,7,16H2,1-2H3 |
InChI Key |
STVCZBVYTNQDFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(CO)C1=CC(=C(C(=C1)Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol typically involves multiple steps, starting with the preparation of the dichlorophenyl compound. The amino group is introduced through a nitration reaction followed by reduction. The 3-methylbutylamino group is then attached via an amine coupling reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new chemical entities.
Biology: In biological research, 2-(4-Amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol is used to study protein interactions and enzyme activities. Its ability to bind to specific receptors makes it a useful tool in molecular biology.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural similarity to known bioactive compounds suggests it could be used in the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(4-Amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol exerts its effects involves binding to specific molecular targets. The amino group and dichlorophenyl group play crucial roles in interacting with enzymes and receptors, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol
2-(4-Amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol
Uniqueness: 2-(4-Amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol stands out due to its specific structural features, which influence its reactivity and biological activity. Compared to its structural isomers, it may exhibit different binding affinities and biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
